1,2,3,4-Tetrahydroquinoline-6-carboxamide
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Overview
Description
1,2,3,4-Tetrahydroquinoline-6-carboxamide is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinoline-6-carboxamide can be synthesized through various methods. One common approach involves the reduction of quinoline N-oxide using diethylsilane in the presence of a catalyst such as B(C6F5)3 dissolved in chloroform . The reaction is typically carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-hydroxy lactams using hydrogen peroxide in the presence of tungstate ions.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, similar to other quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and tungstate ions.
Reduction: Diethylsilane and B(C6F5)3 as a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired product.
Major Products Formed
Oxidation: N-hydroxy lactams.
Reduction: Various reduced derivatives of the parent compound.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-6-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein, a process linked to neurodegenerative diseases . By inhibiting this complex, the compound may help prevent or mitigate the effects of such diseases.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carboxamide can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Another derivative of quinoline with diverse biological activities.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Used in chemical reagents and pharmaceutical research.
Quinoline: The parent compound with a wide range of applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h3-4,6,12H,1-2,5H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPNAIOOSLKUHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)N)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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